
N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperidine derivative that contains a chromene ring, which is known to exhibit various biological activities.
作用機序
The exact mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, the compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. The compound has also been found to possess potent antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit significant anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. Additionally, the compound has been found to possess potent anti-inflammatory and antioxidant properties. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine. One possible direction is to investigate the compound's potential as a therapeutic agent for various neurological and psychiatric disorders, including epilepsy, depression, anxiety, and chronic pain. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, future research should focus on developing more efficient synthesis methods for the compound and improving its solubility and bioavailability.
合成法
The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a multi-step process that involves the condensation of 3,4-dihydro-2H-chromen-3-carbaldehyde with 3,3,3-trifluoropropylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-bromopiperidine.
科学的研究の応用
N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine has been the subject of various scientific research studies due to its potential therapeutic applications. The compound has been found to exhibit significant anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. Additionally, the compound has been shown to possess potent anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c18-17(19,20)7-10-22-8-5-14(6-9-22)21-15-11-13-3-1-2-4-16(13)23-12-15/h1-4,14-15,21H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUANDLKFMEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2CC3=CC=CC=C3OC2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)

![[4-[(2-Propan-2-ylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7647632.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)

![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)

![N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647687.png)

![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)